2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)-
Description
The compound 2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)- belongs to a class of heterocyclic molecules featuring a benzoxazinone core fused with a piperidine moiety. This structure combines the aromatic stability of the benzoxazinone ring with the conformational flexibility of the piperidine group, making it a versatile scaffold for medicinal chemistry and agrochemical applications.
Properties
IUPAC Name |
4-piperidin-4-yl-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13-9-17-12-4-2-1-3-11(12)15(13)10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRNKLUVBCZXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)COC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624490 | |
| Record name | 4-(Piperidin-4-yl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356072-48-5 | |
| Record name | 4-(4-Piperidinyl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356072-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Piperidin-4-yl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with a suitable piperidine derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Characteristics:
- Synthetic Accessibility : Derivatives of 2H-1,4-benzoxazin-3(4H)-one are often synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) or nucleophilic substitutions, as seen in intermediates like 6-bromo-2H-1,4-benzoxazin-3(4H)-one ().
- Bioactivity: The benzoxazinone core is associated with broad-spectrum antimicrobial, antifungal, and antitumor activities, depending on substituents ().
- Natural Occurrence: Glucosylated benzoxazinone derivatives, such as (2R)-2-O-β-D-glucopyranosyl-2H-1,4-benzoxazin-3(4H)-one, have been isolated from plants like Acanthus ilicifolius and Strobilanthes cusia ().
Comparison with Similar Compounds
To contextualize the properties of 4-(4-piperidinyl)-substituted benzoxazinone, we compare it with structurally analogous derivatives (Table 1).
Key Observations:
Antimicrobial vs. Antitumor Focus: Propanolamine-containing derivatives (e.g., ) emphasize broad-spectrum antimicrobial activity, while Acanthosides () prioritize antitumor efficacy, highlighting substituent-driven specialization.
Piperidine/Piperazine Role : Piperazine-linked derivatives () exhibit enhanced pharmacokinetic properties, such as improved solubility and target binding, compared to simpler alkyl-substituted analogues.
Natural vs.
Biological Activity
2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)- is a heterocyclic organic compound that belongs to the benzoxazinone family. It is characterized by a benzoxazine core and a piperidine substituent, which enhances its biological profile. This compound has garnered attention due to its diverse biological activities, including antifungal, antibacterial, and potential anticancer properties.
- Molecular Formula : C₁₃H₁₅N₃O
- Molecular Weight : Approximately 229.28 g/mol
- Structural Features : The compound features a benzoxazine ring fused with a piperidine moiety, contributing to its unique pharmacological properties.
Antifungal Activity
Research indicates that derivatives of 2H-1,4-benzoxazin-3(4H)-one exhibit significant antifungal properties. A study demonstrated that several synthesized compounds showed moderate to good antifungal activity against various agricultural fungi at high concentrations (200 mg/L). Notably:
- 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) completely inhibited the mycelial growth of several fungi at this concentration.
- At lower concentrations (100 mg/L), compound 6 effectively inhibited three strains of fungi, while compound 4a was effective against only one strain .
Antibacterial Activity
The antibacterial properties of 2H-1,4-benzoxazin-3(4H)-one have also been explored. Various studies have reported its effectiveness against harmful bacteria. For instance:
- Compounds derived from this structure demonstrated significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
The mechanism of action for the biological activities of 2H-1,4-benzoxazin-3(4H)-one is believed to involve interactions with specific biological targets:
- The binding affinity studies suggest that the piperidine substitution enhances the interaction with target proteins, optimizing its therapeutic efficacy.
Comparative Analysis of Related Compounds
To understand the uniqueness of this compound, a comparison with other related benzoxazinones is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | Acetyl group at position 6 | Enhanced lipophilicity |
| 6-Nitro-2H-benzoxazin-3(4H)-one | Nitro group at position 6 | Increased reactivity and potential toxicity |
| 7-Bromo-2H-benzoxazin-3(4H)-one | Bromine substitution at position 7 | Halogenated derivative with unique electrophilic properties |
The structural variation in these compounds contributes to their distinct pharmacological profiles and potential applications in medicinal chemistry.
Case Studies and Research Findings
Several studies have highlighted the potential applications of 2H-1,4-benzoxazin-3(4H)-one in various fields:
- Antifungal Applications : In vitro tests confirmed that certain derivatives can inhibit the growth of agricultural fungi effectively.
- Antimicrobial Studies : The compound's derivatives have shown promise as potential antimicrobial agents against various bacterial strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
